

Spectroscopic and Spectrometric Characterization of Crassicauline A: A Technical Guide

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Compound of Interest		
Compound Name:	Crassicauline A	
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Introduction

Crassicauline A, a complex C19-diterpenoid alkaloid, has garnered significant attention within the scientific community for its notable pharmacological activities. Isolated from plants of the Aconitum genus, its intricate molecular architecture necessitates a comprehensive understanding of its spectroscopic and spectrometric properties for unequivocal identification, characterization, and further drug development endeavors. This technical guide provides an indepth overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data of Crassicauline A, alongside detailed experimental protocols for its isolation and analysis.

Spectroscopic Data

The structural elucidation of **Crassicauline A** is heavily reliant on one- and two-dimensional NMR spectroscopy, as well as high-resolution mass spectrometry. The following tables summarize the key quantitative data obtained from these analytical techniques.

Nuclear Magnetic Resonance (NMR) Data

The 1 H and 13 C NMR spectra of **Crassicauline A** provide a detailed map of its proton and carbon environments, respectively. The chemical shifts (δ) are reported in parts per million (ppm).



Table 1: ¹H NMR Spectroscopic Data for Crassicauline A

Position	δΗ (ррт)	Multiplicity	J (Hz)
2	2.85	m	
3	3.20	m	_
5	4.15	d	6.0
6	3.88	d	6.5
9	2.65	m	_
10	2.15	m	
12	2.95	m	
14	4.85	d	5.0
15	3.65	m	
17	2.75	S	_
19	2.50, 3.10	m	_
N-CH ₂	2.45, 3.05	m	
N-CH ₂ -CH ₃	1.05	t	7.0
1-OCH₃	3.28	S	_
6-OCH₃	3.35	S	_
16-OCH₃	3.25	S	
18-OCH₃	3.30	S	_
8-OAc	2.02	S	_
14-OBz-OCH ₃	3.85	S	_
14-OBz-H-2',6'	8.05	d	8.5
14-OBz-H-3',5'	6.95	d	8.5



Note: The full assignment of all proton signals requires advanced 2D NMR techniques. The data presented here are based on available literature and may be subject to minor variations depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data for Crassicauline A (100 MHz, CDCl₃)[1]

Position	δC (ppm)	Position	δC (ppm)
1	85.2	11	50.1
2	26.3	12	28.9
3	34.9	13	45.7
4	39.1	14	79.8
5	49.2	15	77.9
6	82.8	16	82.1
7	44.8	17	61.5
8	76.9	18	79.2
9	47.3	19	53.7
10	40.9	N-CH ₂	47.9
N-CH ₂ -CH ₃	13.5	1-OCH ₃	56.2
6-OCH₃	57.9	16-OCH₃	56.4
18-OCH₃	59.1	8-OCO	170.2
8-OCOCH₃	21.7	14-OCO	166.1
14-OBz-1'	122.9	14-OBz-2',6'	131.9
14-OBz-3',5'	113.6	14-OBz-4'	163.5
14-OBz-OCH₃	55.4		

Mass Spectrometry (MS) Data



High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition and confirming the molecular weight of **Crassicauline A**. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation patterns, aiding in structural elucidation.

Table 3: High-Resolution Mass Spectrometry Data for Crassicauline A

Parameter	Value
Molecular Formula	C35H49NO10
Molecular Weight	643.79 g/mol
Ionization Mode	Positive Electrospray Ionization (ESI+)
Observed [M+H]+	m/z 644.3433
Calculated [M+H]+	m/z 644.3435

A detailed fragmentation study of **Crassicauline A** using high-resolution electrospray ionization ion-trap time-of-flight tandem mass spectrometry (HR-ESI-IT-TOF-MSn) has been conducted. [2] The fragmentation is characterized by the sequential neutral losses of substituent groups. The primary fragmentation pathways involve the loss of the acetyl group at C-8, followed by the loss of methoxyl and hydroxyl groups. The loss of the p-methoxybenzoyl group at C-14 is also a significant fragmentation pathway.

Experimental Protocols Isolation of Crassicauline A from Aconitum carmichaelii

The following is a general protocol for the isolation of alkaloids, including **Crassicauline A**, from the roots of Aconitum carmichaelii.

Extraction:

Air-dried and powdered roots of Aconitum carmichaelii are extracted exhaustively with
 95% ethanol at room temperature.



- The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.
- Acid-Base Partitioning:
 - The crude extract is suspended in a 2% aqueous solution of hydrochloric acid and filtered.
 - The acidic aqueous solution is then washed with diethyl ether to remove neutral and weakly basic compounds.
 - The aqueous layer is basified to a pH of 9-10 with ammonium hydroxide.
 - The basified solution is then extracted with chloroform.
- Chromatographic Separation:
 - The chloroform extract is concentrated and subjected to column chromatography on silica gel.
 - The column is eluted with a gradient of chloroform and methanol.
 - Fractions are collected and monitored by thin-layer chromatography (TLC).
 - Fractions containing Crassicauline A are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure Crassicauline A.

NMR and MS Analysis

- NMR Spectroscopy:
 - ¹H and ¹³C NMR spectra are recorded on a Bruker AVANCE spectrometer (or equivalent)
 operating at a proton frequency of 400 MHz or higher.
 - Samples are dissolved in deuterated chloroform (CDCl₃) or another appropriate deuterated solvent.

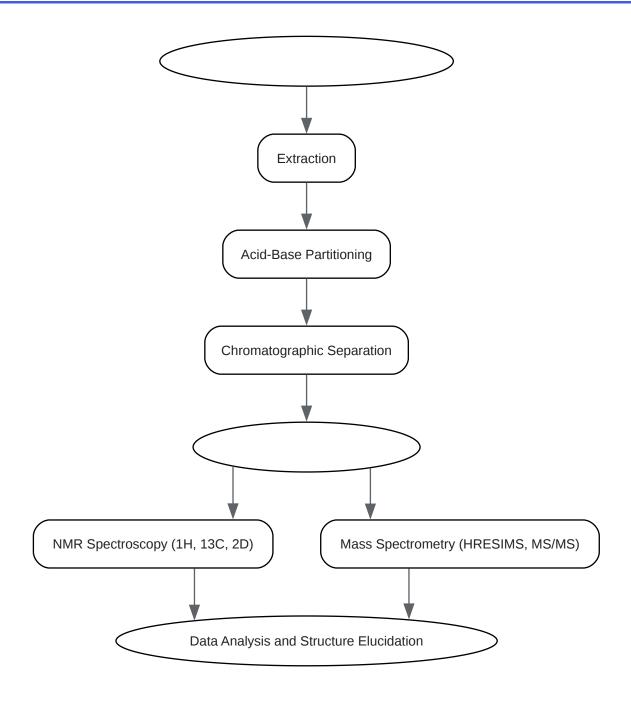


- Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- Mass Spectrometry:
 - High-resolution mass spectra are acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
 - The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.
 - Tandem mass spectrometry (MS/MS) experiments are performed to study the fragmentation patterns by selecting the protonated molecule [M+H]⁺ as the precursor ion.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product like **Crassicauline A** and the logical connections between the different spectroscopic data in determining its structure.

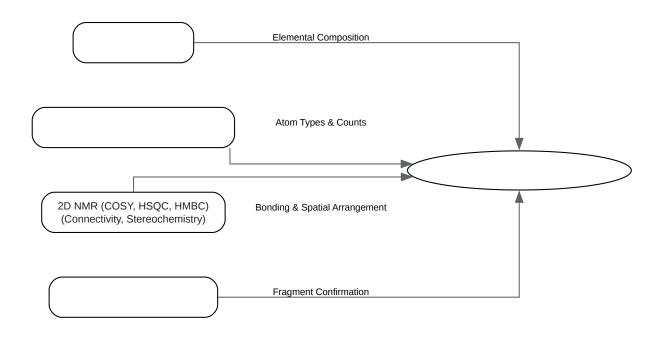




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General workflow for the isolation and spectroscopic analysis of Crassicauline A.





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Logical relationship of spectroscopic data in the structural elucidation of Crassicauline A.

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References

- 1. Partial Synthesis of Crassicauline A from Yunaconitine PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fragmentation study on four C19-diterpenoid alkaloids by electrospray ionization ion-trap time-of-flight tandem mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
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